Emideltide

Description

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored for Drug Development Professionals and Researchers

An In-depth Technical Guide to the Discovery and History of Emideltide (Delta Sleep-Inducing Peptide)

Abstract

This compound, more commonly known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide that has garnered scientific interest for over four decades. Initially identified as a sleep-promoting factor, its biological activity is now understood to be far more complex, encompassing neuromodulation, stress response, and antioxidant effects. This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental protocols associated with this compound. It is designed to serve as a resource for researchers and drug development professionals interested in the multifaceted nature of this neuropeptide.

Discovery and Foundational History

The Quest for a Somnogenic Factor

The discovery of this compound was a direct result of the search for endogenous "sleep factors" or "hypnotoxins" that were theorized to accumulate in the body during wakefulness and induce sleep. In the mid-1970s, the Swiss research group led by Monnier and Schoenenberger pioneered a method to test this hypothesis directly.

Isolation from a Biologically Relevant Source

This compound was first isolated from the cerebral venous blood of rabbits that were induced into a state of slow-wave (delta) sleep.[1][2] This was achieved through low-frequency electrical stimulation of the intralaminar thalamic nuclei, a region of the brain known to be involved in sleep regulation.[3] The research team utilized an extracorporeal dialysis system to isolate sleep-inducing humoral factors from the rabbits' blood, postulating that these substances would then be capable of inducing sleep in recipient animals.[4] This innovative approach led to the identification of a specific peptide fraction that, when administered to awake rabbits, induced delta and spindle activity in their electroencephalogram (EEG) readings, characteristic of natural slow-wave sleep.[1][5]

Structural Elucidation and Synthesis

Following its isolation, the peptide was sequenced and identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE).[5][6][7] It was subsequently named Delta Sleep-Inducing Peptide (DSIP) due to its observed effects on EEG patterns.[5] The molecular weight was determined to be approximately 849 Daltons.[1][6]

To confirm that the biological activity was inherent to this specific sequence, the peptide was chemically synthesized.[5][8] Subsequent experiments demonstrated that the synthetic version of DSIP produced the same characteristic EEG changes in rabbits as the naturally isolated peptide, confirming its identity and function.[4][5]

Mechanism of Action: A Complex Neuromodulator

While initially labeled as a sleep factor, the precise mechanism of this compound remains a subject of investigation, with evidence suggesting it functions as a broad-spectrum neuromodulator rather than a conventional sleep-inducing hypnotic.[2][9] Its biological functions are not mediated by a single, dedicated receptor but rather through complex interactions with multiple neurotransmitter systems.

Interaction with GABAergic and Glutamatergic Systems

The primary mechanism of this compound's central nervous system activity appears to be the modulation of the two main inhibitory and excitatory systems: GABA and glutamate.

-

Potentiation of GABA Receptors: Studies on cultured hippocampal and cerebellar neurons have shown that this compound significantly potentiates GABA-activated ion currents.[10][11] This enhancement of the primary inhibitory neurotransmitter system likely contributes to its sedative and anxiolytic properties.

-

Inhibition of NMDA Receptors: Conversely, this compound has been demonstrated to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated currents in cortical and hippocampal neurons.[10][11] By dampening the activity of this key excitatory receptor, this compound can reduce neuronal excitability.

This dual action of enhancing inhibition while reducing excitation suggests this compound plays a role in optimizing the brain's excitation/inhibition balance.[12]

Caption: Original workflow for the isolation and bioassay of this compound.

Experimental Protocol: Peptide Synthesis

Confirmation of this compound's structure was achieved through chemical synthesis. While specific protocols vary, a standard solid-phase peptide synthesis (SPPS) approach is typically used.

Objective: To synthesize the nonapeptide WAGGDASGE.

Methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin.

-

Deprotection: Remove the Fmoc protecting group from the glutamic acid residue using a 20% piperidine solution in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next amino acid in the sequence (Fmoc-Gly-OH) using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF, then add it to the resin to form the peptide bond.

-

Wash: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid (Ser(tBu), Ala, Asp(OtBu), Gly, Gly, Ala, Trp(Boc)).

-

Cleavage and Deprotection: Once the full sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove all side-chain protecting groups (OtBu, tBu, Boc). [8]7. Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). [6][8]8. Verification: Confirm the mass and purity of the final product using mass spectrometry and analytical HPLC.

Experimental Protocol: In Vivo EEG Analysis in Rabbits

The primary bioassay for this compound activity involves monitoring EEG changes in live animal models.

Objective: To measure the effect of this compound on sleep-related brainwave activity.

Methodology:

-

Animal Preparation: Surgically implant EEG and EMG electrodes in adult male rabbits under anesthesia. Place cortical electrodes over the frontal and parietal lobes. Allow for a recovery period of at least one week.

-

Habituation: Acclimate the animals to the recording chamber and restraint system to minimize stress-related artifacts.

-

Administration: Administer synthetic this compound via intravenous (i.v.) or intraventricular (i.c.v.) infusion. A typical effective dose is 30 nmol/kg (i.v.). [13]Control animals receive a vehicle (e.g., sterile saline) infusion.

-

Data Acquisition: Record continuous EEG and EMG data for several hours post-infusion.

-

Data Analysis: Digitize the EEG signals and perform a Fast Fourier Transform (FFT) analysis to quantify the power in different frequency bands (e.g., Delta: 0.5-4 Hz, Spindle: 12-15 Hz). [5]6. Endpoint Measurement: Compare the percentage change in delta and spindle wave power between the this compound-treated group and the vehicle control group. A significant increase in delta wave activity is indicative of a positive effect. [4][5]

Preclinical and Clinical Development

Summary of Preclinical Findings

Decades of preclinical research have established a consistent profile of this compound's effects in animal models.

| Model | Administration Route | Dosage | Primary Outcome | Reference |

| Rabbit | Intraventricular | 6 nmol/kg | 35% mean increase in EEG delta activity. | [4] |

| Rabbit | Intravenous | 30 nmol/kg | Increased EEG delta activity and induction of slow-wave sleep. | [13] |

| Rat | Intraperitoneal | 40-360 µg/kg | Dose-dependent effects on antioxidant enzyme activity (catalase, SOD). | [9] |

| Rat | N/A | N/A | Increased duration of non-rapid eye movement (NREM) and total sleep. | [13] |

Clinical Trials in Insomnia

This compound has been evaluated in several small-scale clinical trials for the treatment of chronic insomnia. The results have been generally positive, though sometimes modest, highlighting its potential but also the complexity of translating its neuromodulatory effects into robust therapeutic outcomes.

-

Open-Label Study (Kaeser, 1984): In a study of 7 patients with severe insomnia, a series of 10 injections of this compound resulted in normalized sleep for 3-7 months in all but one patient. [14][15]* Double-Blind Study (Schneider-Helmert, 1984): This study investigated intermediate-term administration in 14 chronic insomniacs. The treatment substantially improved night sleep efficiency and increased daytime alertness, with effects maintained even on the first post-treatment placebo night. [16]* Double-Blind, Placebo-Controlled Study (1988): In 16 chronic insomniacs, intravenous administration of 25 nmol/kg this compound led to higher sleep efficiency and shorter sleep latency compared to placebo. [17]However, the authors noted the effects were weak and concluded that short-term treatment was unlikely to be of major therapeutic benefit. [17] These trials suggest that while this compound can objectively improve sleep parameters, its subjective effects and overall clinical utility for insomnia require further investigation, possibly with different dosing regimens or in specific patient subpopulations.

Conclusion and Future Directions

The journey of this compound from its discovery as a putative "sleep peptide" to its characterization as a complex neuromodulator illustrates a fascinating chapter in neuroscience. Its unique mechanism, involving the dual regulation of the brain's primary excitatory and inhibitory systems, sets it apart from conventional hypnotics. While its role as a mainstream therapeutic for insomnia remains unresolved, its pleiotropic effects—including stress modulation, neuroprotection, and antioxidant activity—present compelling avenues for future research. The foundational protocols and historical context provided in this guide offer a technical basis for scientists and drug developers to explore the untapped potential of this intriguing endogenous peptide.

References

-

Wikipedia. Delta-sleep-inducing peptide. [Link]

-

Paradigm Peptides. (2021, September 14). How Do Delta Sleep Inducing Peptides Work?. [Link]

-

MDPI. (2021). Delta Sleep-Inducing Peptide Recovers Motor Function in SD Rats after Focal Stroke. [Link]

-

Kovalzon, V. M. (2009). Delta sleep-inducing peptide (DSIP): a still unresolved riddle. Journal of Neurochemistry, 110(6), 1375-1380. [Link]

-

Schoenenberger, G. A., & Monnier, M. (1977). Characterization of a delta-electroencephalogram (-sleep)-inducing peptide. Proceedings of the National Academy of Sciences of the United States of America, 74(3), 1282–1286. [Link]

-

Kaeser, H. E. (1984). A clinical trial with DSIP. European Neurology, 23(5), 386–388. [Link]

-

Defense Technical Information Center. (2001). Mechanism of Interaction of Sleep-Affecting Compounds With Neuronal Receptors. [Link]

-

Ji, A. X., Li, C. X., Ye, Y. H., Lin, Y., Xing, Q. Y., Liu, S. Y., Zhang, W. Y., Wang, Z. S., & Dai, X. J. (1983). Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity. Scientia Sinica. Series B, Chemical, biological, agricultural, medical & earth sciences, 26(2), 174–185. [Link]

-

PubChem. Delta Sleep-Inducing Peptide. [Link]

-

Monnier, M., Dudler, L., Gächter, R., Maier, P. F., Tobler, H. J., & Schoenenberger, G. A. (1978). The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide. Pflugers Archiv : European journal of physiology, 376(2), 119–125. [Link]

-

Karger Publishers. (1984). A Clinical Trial with DSIP. European Neurology, 23(5), 386-388. [Link]

-

Grigor'ev, V. V., Khavinson, V. K., Koroeva, L. S., Malinin, V. V., & Ozerova, I. V. (2004). Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats. Bulletin of experimental biology and medicine, 137(5), 459–461. [Link]

-

Kaeser, H. E. (1984). A clinical trial with DSIP. European Neurology, 23(5), 386-388. [Link]

-

ResearchGate. (2021). Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats. [Link]

-

Schneider-Helmert, D. (1984). DSIP in Insomnia. European Neurology, 23(5), 358–363. [Link]

-

Schneider-Helmert, D., & Schoenenberger, G. A. (1983). Effects of delta sleep-inducing peptide on 24-hour sleep-wake behaviour in severe chronic insomnia. Neuropsychobiology, 9(4), 197–203. [Link]

-

Schneider-Helmert, D. (1984). Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study. European Neurology, 23(5), 358-363. [Link]

-

Gnirss, F., Schneider-Helmert, D., Schenker, J., & Schoenenberger, G. A. (1988). Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study. Journal of sleep research, 17(1), 13–19. [Link]

-

LifeTein. This compound Delta Sleep Inducing Peptide. [Link]

-

NovoPro Bioscience Inc. This compound/DSIP (TFA removed)) peptide. [Link]

-

Kastin, A. J., Nissen, C., & Coy, D. H. (1978). Radioimmunoassay of DSIP-like material in rat brain. Brain research bulletin, 3(6), 691–695. [Link]

-

Graf, M. V., & Kastin, A. J. (1984). Delta-sleep-inducing peptide (DSIP): a review. Neuroscience and biobehavioral reviews, 8(1), 83–93. [Link]

-

LifeTein. This compound Delta Sleep Inducing Peptide. [Link]

-

Monnier, M., Dudler, L., Gächter, R., & Schoenenberger, G. A. (1977). Delta sleep-inducing peptide (DSIP): EEG and motor activity in rabbits following intravenous administration. Neuroscience letters, 6(1), 9–13. [Link]

-

Kastin, A. J., Nissen, C., Schally, A. V., & Coy, D. H. (1978). Radioimmunoassay of DSIP-like material in rat brain. Brain Research Bulletin, 3(6), 691-695. [Link]

-

Graf, M. V., & Kastin, A. J. (1986). Purification and characterization of DSIP-like material from ovine pineal glands: possible peptide-protein interaction. Peptides, 7(6), 1105–1109. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Delta Sleep-Inducing Peptide. [Link]

Sources

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. Delta sleep-inducing peptide (DSIP): a still unresolved riddle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. A clinical trial with DSIP [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Effects of delta-sleep-inducing peptide on 24-hour sleep-wake behaviour in severe chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Emideltide (Delta Sleep-Inducing Peptide): Sequence, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also widely known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide that has garnered significant interest within the scientific community for its diverse physiological effects, most notably its influence on sleep regulation.[1][2] First isolated from the cerebral venous blood of rabbits in an induced state of sleep, this compound has since been identified in various neurons, peripheral organs, and plasma in a range of mammals, including humans.[2][3][4] While initially characterized by its ability to promote delta sleep, subsequent research has revealed a broader spectrum of activities, including modulation of neurotransmitter systems, stress reduction, and potential therapeutic applications in conditions such as insomnia and withdrawal syndromes.[3][5] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, from its fundamental physicochemical properties to its complex mechanisms of action and the methodologies employed in its study.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental for its synthesis, purification, formulation, and interpretation of biological data.

Amino Acid Sequence and Molecular Structure

This compound is a nonapeptide with the following amino acid sequence:

H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH [6]

This sequence confers upon the peptide an amphiphilic nature, possessing both hydrophobic (Tryptophan) and hydrophilic (Aspartic Acid, Serine, Glutamic Acid) residues. This characteristic is crucial for its solubility and potential interactions with biological membranes.

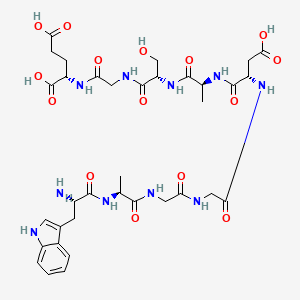

The structural representation of this compound is as follows:

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C35H48N10O15 | [7] |

| Molecular Weight | 848.8 g/mol | [3] |

| Appearance | White to off-white lyophilized powder | Generic vendor information |

| Purity (typical) | ≥98% (by HPLC) | [8] |

| Solubility | Soluble in water and DMSO | [8] |

| Storage | Store lyophilized at -20°C for long-term stability. Reconstituted solutions should be stored at 2-8°C for short-term use. | [8] |

Synthesis and Purification of this compound

The availability of high-purity synthetic this compound is essential for research and potential therapeutic development. Solid-phase peptide synthesis (SPPS) is the most common method for its production.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general Fmoc/tBu-based solid-phase synthesis approach for this compound.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Trp(Boc)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the glutamic acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Ser, Ala, Asp, Gly, Gly, Ala, Trp).

-

Final Deprotection: After the final coupling of Fmoc-Trp(Boc)-OH, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Experimental Protocol: HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is the standard method for purifying the crude synthetic peptide.

Instrumentation and Columns:

-

Preparative reverse-phase HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.

-

Gradient Elution: Purify the peptide using a linear gradient of Solvent B, for example, from 5% to 45% Solvent B over 40 minutes, at a flow rate of 10 mL/min.

-

Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm (for the tryptophan residue).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.[9][10][11][12]

Mechanism of Action

The biological effects of this compound are mediated through its complex interactions with several key neurotransmitter systems in the central nervous system. While a specific high-affinity receptor for this compound has yet to be definitively identified, its modulatory effects on various receptors are well-documented.[1]

Modulation of GABAergic and Glutamatergic Systems

This compound exhibits a dual action on the primary inhibitory and excitatory neurotransmitter systems.

-

Potentiation of GABAA Receptors: this compound has been shown to enhance the activity of GABAA receptors.[3] This potentiation of inhibitory signaling is thought to contribute significantly to its sleep-inducing properties by reducing overall neuronal excitability.[3] The precise mechanism of this potentiation, whether through direct binding to the receptor or allosteric modulation, remains an area of active investigation.

-

Inhibition of NMDA Receptors: Conversely, this compound exerts an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3] By reducing the excitatory responses associated with glutamate, this compound can further contribute to a state of neuronal quiescence conducive to sleep.

Interaction with Adrenergic and Serotonergic Systems

This compound also influences the adrenergic and serotonergic pathways, which are critically involved in the regulation of the sleep-wake cycle and stress responses.

-

Adrenergic System: Research suggests that this compound can modulate the responsiveness of alpha-1 adrenergic receptors.[3] This interaction may underlie some of its broader physiological effects beyond sleep induction.

-

Serotonergic System: The effects of this compound on slow-wave sleep are reminiscent of changes observed with increased serotonergic activity.[3] It is plausible that this compound interacts with or influences serotonergic pathways, thereby contributing to its sleep-promoting properties.[3]

In-Vitro and In-Vivo Pharmacology

The biological activity of this compound has been characterized in a variety of preclinical models.

In-Vitro Electrophysiology

Patch-clamp electrophysiology is a powerful technique to study the direct effects of this compound on ion channels and receptors in isolated neurons.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the effects of this compound on neuronal activity.

Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.

-

Prepare artificial cerebrospinal fluid (aCSF) for slice perfusion and an internal solution for the patch pipette.

Procedure:

-

Cell Identification: Identify a target neuron (e.g., a hippocampal pyramidal neuron) under a microscope.

-

Seal Formation: Approach the neuron with a glass micropipette filled with the internal solution and form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline neuronal activity, such as spontaneous postsynaptic currents or action potentials.

-

This compound Application: Perfuse the slice or culture with a known concentration of this compound.

-

Effect Recording: Record the changes in neuronal activity in the presence of this compound.

-

Washout: Perfuse with aCSF to wash out the peptide and observe any reversal of the effects.[13][14][15]

In-Vivo Animal Models

In-vivo studies in animal models are crucial for understanding the systemic effects of this compound on sleep and other physiological parameters.

Experimental Protocol: EEG Sleep Studies in Rats

Electroencephalography (EEG) and electromyography (EMG) recordings are the gold standard for assessing sleep architecture in animal models.

Surgical Implantation:

-

Surgically implant EEG and EMG electrodes in rats under anesthesia. Allow for a recovery period.

Experimental Procedure:

-

Habituation: Habituate the animals to the recording chambers and cables.

-

Baseline Recording: Record baseline EEG/EMG for a 24-hour period to establish normal sleep-wake patterns.

-

This compound Administration: Administer this compound (e.g., via intravenous or subcutaneous injection) at a specific time of day.

-

Post-Dosing Recording: Record EEG/EMG for a subsequent 24-hour period.

-

Data Analysis: Score the recordings for different sleep stages (wakefulness, NREM sleep, REM sleep) and analyze parameters such as sleep latency, duration of each sleep stage, and sleep efficiency.[16][17]

Key In-Vivo Findings:

-

In rabbits, intravenous administration of this compound (30 nmol/kg) has been shown to increase EEG delta activity and induce slow-wave sleep.[1][8]

-

In rats, this compound increases non-rapid eye movement (NREM) and total sleep time.[1][8]

-

A U-shaped dose-response curve has been observed, indicating that the effects of this compound are optimal within a specific concentration range.[2][3][4]

Clinical Studies

The potential therapeutic applications of this compound in humans have been explored in several clinical trials, primarily for the treatment of insomnia. However, it is important to note that much of this research was conducted several decades ago, and the results have been somewhat inconsistent.

A review of early clinical studies suggests that while some patients with insomnia experienced improvements in sleep parameters, the effects were not universally observed and were often modest. The short half-life of the peptide in circulation has been a significant challenge for its clinical development.

More recent research has also explored the potential of this compound in mitigating withdrawal symptoms from opioids and alcohol, with some promising preliminary findings.[1] However, larger, well-controlled clinical trials are needed to validate these observations.

Conclusion

This compound (DSIP) remains a fascinating and enigmatic peptide with a well-defined structure and a complex, multifaceted mechanism of action. Its ability to modulate key neurotransmitter systems, particularly the GABAergic and glutamatergic pathways, provides a strong rationale for its observed effects on sleep and other physiological processes. While early clinical studies have yielded mixed results, the growing understanding of its pharmacology and the development of novel drug delivery strategies may open new avenues for its therapeutic application. Further research is warranted to fully elucidate its receptor targets, delineate its signaling pathways, and explore its full therapeutic potential in a modern clinical context. This guide provides a foundational understanding of the key technical aspects of this compound to support ongoing and future research endeavors in this promising field.

References

-

Core Peptides. (2024, April 4). This compound (DSIP) Interactions with CNS Neurotransmitters. Retrieved from [Link]

-

BioLongevity Labs. (2023, September 2). Delta Sleep Inducing Peptide (DSIP): Reviewing the Research. Retrieved from [Link]

- Graf, M. V., & Kastin, A. J. (1984). Delta-sleep-inducing peptide (DSIP): a review. Neuroscience & Biobehavioral Reviews, 8(1), 83–93.

- Graf, M. V., & Kastin, A. J. (1986). Delta-sleep-inducing peptide (DSIP)

-

Paulina Medical Clinic. (n.d.). Delta-Sleep-Inducing Peptide (DSIP): A Review. Retrieved from [Link]

-

NDI Neuroscience. (n.d.). SAMPLE PROTOCOL FOR RAT SLEEP EEG STUDY. Retrieved from [Link]

-

NDI Neuroscience. (n.d.). Protocol for Rat Sleep EEG. Retrieved from [Link]

- Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. [Link]

- Lee, H. C., & Lü, W. (2010). Dendritic patch-clamp recording. Current protocols in neuroscience, Chapter 6, Unit 6.13.

- Mascagni, F., & Mcdonald, A. J. (2014). Whole-cell Patch-clamp Recordings from Morphologically-and Neurochemically-identified Hippocampal Interneurons. Journal of visualized experiments : JoVE, (91), 51833.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

- Choudhary, R., et al. (2024).

- Stuart, G. J., & Spruston, N. (1998). Patch-clamp recording from neuronal dendrites. Current protocols in neuroscience, Chapter 6, Unit 6.6.

-

Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

- Borghese, C. M., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific reports, 7(1), 6393.

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

- Spruston, N., & Stuart, G. J. (2008). Dendritic patch-clamp recording.

-

ResearchGate. (n.d.). Patch clamp set-up. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Novel LC-MS/MS Method for Quantification of Semaglutide in Human Plasma and its Application in Pharmacokinetic Studies. Retrieved from [Link]

-

LCGC International. (2008). A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. Retrieved from [Link]

- Google Patents. (n.d.). Stable formulations for parenteral injection of peptide drugs.

- Chiang, P. C., et al. (2019). Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations. Journal of pharmaceutical sciences, 108(1), 109–117.

-

Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

- Kim, S. H., et al. (2020). Pharmacokinetic Modeling of the Subcutaneous Absorption of Therapeutic Proteins. Journal of pharmaceutical sciences, 109(1), 137–150.

- Monnier, M., et al. (1977). The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide. Experientia, 33(9), 1237–1238.

- Olverman, H. J., et al. (1988). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. British journal of pharmacology, 95(2), 453–460.

- Der-Ghazaleh, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules (Basel, Switzerland), 27(19), 6296.

- Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 987.

- Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European journal of pharmacology, 206(4), 297–300.

-

Waters Corporation. (n.d.). SPE-LC/MS Bioanalytical Quantification of the Biotherapeutic Peptide, Semaglutide From Plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

- Nabavi, S. F., et al. (2019). Metabotropic NMDA receptor function is required for NMDA receptor-dependent long-term depression.

- Semenova, N., et al. (2023). Simple method for detecting sleep episodes in rats ECoG using machine learning. arXiv preprint arXiv:2302.01041.

- Koda, H., et al. (2003). Potentiation of the ionotropic GABA receptor response by whiskey fragrance. Journal of agricultural and food chemistry, 51(18), 5368–5373.

- Gudi, R., & Eglen, R. (2003). State-dependent energetics of GABAA receptor modulators. The Journal of general physiology, 121(5), 395–398.

-

PubMed. (n.d.). Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics. Retrieved from [Link]

- Zhang, Y., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules (Basel, Switzerland), 23(8), 1999.

- Akk, G., et al. (2021). The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. Biomolecules, 11(2), 298.

-

PubMed. (n.d.). Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. Retrieved from [Link]

Sources

- 1. biolongevitylabs.com [biolongevitylabs.com]

- 2. paulinamedicalclinic.com [paulinamedicalclinic.com]

- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Delta-sleep-inducing peptide (DSIP): A review | Semantic Scholar [semanticscholar.org]

- 5. Delta-sleep-inducing peptide (DSIP): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Dendritic patch-clamp recording - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ndineuroscience.com [ndineuroscience.com]

- 17. ndineuroscience.com [ndineuroscience.com]

Physiological role of endogenous Emideltide

An In-Depth Technical Guide to the Physiological Role of Endogenous Emideltide (Delta Sleep-Inducing Peptide)

Abstract

This compound, more commonly known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE).[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, its primary function was believed to be the regulation of slow-wave (delta) sleep.[1] However, subsequent research has revealed a far more complex and pleiotropic role for this neuromodulator. It is now understood to influence a wide array of physiological processes, including stress responses, endocrine function, neurotransmitter modulation, and nociception.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's physiological roles, delves into its mechanisms of action, outlines key experimental protocols for its study, and discusses the challenges and future directions in the field. This document is intended for researchers, neuroscientists, and drug development professionals seeking a detailed understanding of this multifaceted neuropeptide.

Introduction: From Sleep Peptide to Pleiotropic Neuromodulator

First identified in 1974, this compound (DSIP) is a neuropeptide found in the hypothalamus, limbic system, pituitary gland, and various peripheral organs and body fluids.[1] With a molecular weight of approximately 849 Daltons, it is an amphiphilic peptide that can exist in both free and bound forms.[1][3] While its name suggests a singular role in sleep, the scientific consensus has evolved. The peptide's effects on sleep architecture can be inconsistent across species, leading to the hypothesis that its primary function is not as a direct soporific agent but as a sophisticated neuromodulator that orchestrates a variety of central and peripheral responses, particularly those related to stress adaptation and homeostasis.[4][5]

Key Properties of this compound (DSIP):

| Property | Value | Source |

| Synonyms | Delta Sleep-Inducing Peptide, DSIP | [2] |

| Sequence | H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH | [3] |

| Molecular Formula | C₃₅H₄₈N₁₀O₁₅ | [3] |

| Molecular Weight | 848.8 g/mol | [2] |

| Key Locations | Neurons, peripheral organs, plasma | [2] |

Core Physiological Roles and Mechanisms of Action

This compound's influence is not mediated by a single, dedicated receptor but rather through the modulation of several key neurotransmitter and endocrine systems. This section explores its primary physiological domains.

Modulation of Sleep Architecture

The foundational role attributed to this compound is its ability to promote delta EEG activity, characteristic of deep, slow-wave sleep (SWS).[1][6] Its administration has been shown to reduce the latency to SWS and increase its duration.[4] Rather than acting as a simple sedative, this compound appears to function as a "programming modulator," promoting the synchronization of cortical activity necessary for restorative sleep.[4][7] This effect is thought to be linked to its interactions with serotonergic pathways, as increased serotonergic activity is also correlated with enhanced SWS.[4]

Neurotransmitter System Modulation

A primary mechanism through which this compound exerts its effects is by altering the balance of excitatory and inhibitory signaling in the central nervous system (CNS).

-

GABAergic System: this compound potentiates the activity of GABA receptors, the main inhibitory neurotransmitter receptors in the brain.[4] By enhancing GABA-mediated currents, it promotes neural inhibition, which can contribute to its anxiolytic and sleep-facilitating properties.[4][7]

-

Glutamatergic System: Conversely, this compound has an inhibitory effect on NMDA receptor-mediated currents.[4] NMDA receptors are critical for excitatory neurotransmission, and by dampening their activity, this compound can reduce neuronal hyperexcitability. This action may underlie its observed anticonvulsant properties in animal models.[1][4]

-

Adrenergic System: In the pineal gland, this compound has been shown to modulate alpha-1 adrenergic receptors, boosting the gland's response to norepinephrine.[4] This interaction enhances the activity of N-acetyltransferase, a key enzyme in melatonin synthesis, suggesting a role in circadian rhythm regulation.[4]

Endocrine Regulation and Stress Response

This compound plays a significant role in the neuroendocrine response to stress. It has been shown to:

-

Reduce Corticosterone: It attenuates stress-induced elevation of corticosterone, a key glucocorticoid involved in the stress response.[4]

-

Modulate Pituitary Hormones: It can decrease basal corticotropin (ACTH) levels, stimulate the release of luteinizing hormone (LH), and influence the somatotropic axis by stimulating somatoliberin release while inhibiting somatostatin.[1]

-

Interact with Endogenous Opioids: this compound may not bind directly to opioid receptors but appears to modulate the endogenous opioid system.[4] It can influence the release of neuropeptides like beta-endorphin and Substance P, which may contribute to its analgesic (antinociceptive) effects and its potential utility in treating withdrawal syndromes.[1][4][8]

Methodologies for the Study of Endogenous this compound

Investigating the physiological role of this compound requires a multi-pronged approach, combining biochemical quantification, functional assays, and behavioral analysis.

Quantification and Localization

-

Radioimmunoassay (RIA): RIA is a classic and highly sensitive method used to quantify levels of DSIP-like material in plasma, cerebrospinal fluid, and tissue homogenates.[3]

-

Protocol Outline:

-

Antibody Generation: Produce polyclonal or monoclonal antibodies specific to the this compound sequence.

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ¹²⁵I).

-

Competitive Binding: Incubate samples with a known amount of radiolabeled this compound and the specific antibody. The endogenous peptide in the sample will compete with the radiolabeled peptide for antibody binding sites.

-

Quantification: Measure the radioactivity of the antibody-bound fraction. Create a standard curve using known concentrations of unlabeled this compound to determine the concentration in the unknown samples.

-

-

-

Immunohistochemistry (IHC): IHC is used to visualize the localization of DSIP-like material within tissue sections, particularly in the brain.[3] This allows researchers to identify specific neuronal populations and pathways that contain the peptide.

Functional Assessment

-

Electroencephalography (EEG): To validate the effects on sleep, EEG recordings are essential.

-

Protocol Outline:

-

Electrode Implantation: Surgically implant electrodes over the cortex and into neck muscles (for EMG) of animal models (e.g., rabbits, rats).[5]

-

Baseline Recording: Record baseline sleep-wake cycles for a sufficient period (e.g., 12-24 hours).

-

Administration: Administer this compound via intravenous (IV) or intracerebroventricular (ICV) routes.[6]

-

Post-treatment Recording: Record EEG/EMG for an extended period post-administration.

-

Analysis: Use spectral analysis (e.g., Fast Fourier Transform) to quantify changes in the power of different frequency bands, specifically the delta (1-4 Hz) and spindle (12-14 Hz) bands.[5][6]

-

-

-

In Vitro Electrophysiology (Patch-Clamp): This technique is used to directly measure the effects of this compound on ion channel currents in isolated neurons. It is the gold standard for confirming its modulatory action on GABAa and NMDA receptors.

Challenges and Future Directions

Despite decades of research, the study of this compound is not without its challenges. A key issue is the conflicting results regarding its sleep-inducing efficacy in different studies and across different species.[5] Furthermore, a specific gene for this compound and a unique, high-affinity receptor have yet to be definitively identified, which complicates the understanding of its synthesis, regulation, and signaling.[1][5] This has led some to question whether the synthesized nonapeptide used in most studies is identical to the natural, biologically active factor.[5]

Future research should focus on:

-

Identifying the Biosynthetic Pathway: Uncovering the gene and precursor protein for this compound is critical to understanding its regulation.

-

Receptor Deorphanization: A definitive search for a specific DSIP receptor would clarify its direct signaling mechanisms.

-

Development of Analogs: Synthesizing more stable and potent analogs of this compound could enhance its therapeutic potential and help dissect its various physiological functions.[1]

Conclusion

Endogenous this compound (DSIP) is a pleiotropic neuromodulator that extends far beyond its namesake role in sleep induction. It acts as a sophisticated regulator of CNS activity, fine-tuning the balance between inhibition and excitation through its modulation of GABA and NMDA receptors. Its influence on the endocrine system, particularly in attenuating the physiological response to stress, highlights its role as a key homeostatic agent. While significant questions regarding its synthesis and direct receptor targets remain, the body of evidence clearly establishes this compound as a peptide of considerable physiological importance. For drug development professionals, its multifaceted nature presents opportunities for therapeutic intervention in conditions ranging from sleep disorders and anxiety to stress-related pathologies and withdrawal syndromes.

References

-

This compound (DSIP) Interactions with CNS Neurotransmitters - Core Peptides. (2025). [Link]

-

Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem. (n.d.). [Link]

-

This compound/DSIP (TFA removed)) peptide - NovoPro Bioscience Inc. (n.d.). [Link]

-

Delta-sleep-inducing peptide - Wikipedia. (n.d.). [Link]

-

The role of endogenous opioid peptides in physiological and pharmacological reward responses--a survey of present-day knowledge - PubMed. (1987). [Link]

-

(PDF) Physiological role of the delta sleep-inducing peptide (DSIP) - ResearchGate. (n.d.). [Link]

-

Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed. (1983). [Link]

Sources

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]

- 4. corepeptides.com [corepeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 8. The role of endogenous opioid peptides in physiological and pharmacological reward responses--a survey of present-day knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Interaction of Emideltide with GABAergic and NMDAergic Pathways

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with a complex and not fully elucidated mechanism of action.[1][2] Initially identified for its role in promoting slow-wave sleep, its pleiotropic effects suggest a broader role as a neuromodulator, impacting endocrine function, stress responses, and neurotransmitter systems.[2][3][4] Emerging research indicates that this compound may exert significant influence by modulating the brain's primary inhibitory (GABAergic) and excitatory (NMDAergic) pathways.[1] Evidence suggests it may potentiate GABA receptor-mediated responses while inhibiting NMDA receptor currents.[1] This guide provides a comprehensive framework for investigating these interactions, detailing the causal logic behind experimental designs and presenting robust, step-by-step protocols for researchers in pharmacology and drug development. The objective is to equip scientists with the necessary methodologies to precisely characterize the molecular and functional relationship between this compound and these critical neurotransmitter systems.

Introduction: this compound as a Pleiotropic Neuromodulator

This compound is an endogenous neuropeptide composed of nine amino acids (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) found in various central and peripheral tissues.[2][5] While its name suggests a primary role in sleep regulation, subsequent research has revealed a much wider range of biological activities.[2][3][4] These include altering circadian patterns, affecting hormone levels, and potentially acting as an antioxidant and anxiolytic agent.[2][3]

The precise molecular targets of this compound remain an area of active investigation. Unlike classical neurotransmitters that bind to a single receptor class, this compound appears to function as a systemic modulator.[3] It has been reported to interact with adrenergic, serotonergic, and opioid systems, often by modulating the availability or receptor response to endogenous ligands rather than through direct receptor agonism.[1] This modulatory profile makes its interaction with the brain's core signaling balance—governed by GABA and glutamate—a critical area of study. An imbalance in GABAergic-glutamatergic neurotransmission is implicated in numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[6][7][8] Understanding how a substance like this compound influences this balance is paramount for evaluating its therapeutic potential.

This guide focuses on the hypothesis that this compound's effects are, at least in part, mediated by its interaction with GABAergic and NMDAergic pathways. Research suggests that this compound may enhance inhibitory signaling by potentiating GABA receptor activity and, conversely, dampen excitatory signaling by inhibiting NMDA receptor function.[1]

Foundational Concepts: GABAergic and NMDAergic Signaling

A functional understanding of the GABAergic and NMDAergic systems is essential before designing experiments.

-

The GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the adult central nervous system.[7] Its signaling is crucial for preventing neuronal hyperexcitability and maintaining network stability. The fast-acting GABA-A receptors are ligand-gated chloride ion channels. Their activation leads to chloride influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of action potential firing.[7][9]

-

The NMDAergic System: The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor, the brain's main excitatory neurotransmitter.[10] NMDA receptors are unique in that they are both ligand-gated and voltage-dependent. Their activation requires both glutamate binding and membrane depolarization to relieve a magnesium block, allowing calcium influx. This calcium influx is a critical trigger for synaptic plasticity, learning, and memory.[10] However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process involving excessive calcium influx that contributes to neuronal death in many neurodegenerative disorders.[10]

The interplay between these two systems creates a delicate balance that governs brain function. Modulating this balance is a key strategy for many neuropharmacological drugs.

Core Experimental Framework: Deconstructing the Interaction

To rigorously assess the interaction of this compound with these pathways, a multi-tiered experimental approach is required. This framework is designed to move from broad, receptor-level interactions to functional, cellular-level consequences.

Tier 1: Receptor Binding Affinity

Causality: The first logical question is whether this compound physically interacts with GABA-A or NMDA receptors. A direct binding event would suggest a mechanism as a direct agonist, antagonist, or allosteric modulator. A lack of binding would indicate that its effects are indirect, occurring upstream or downstream of the receptor itself. Radioligand binding assays are the gold standard for quantifying this interaction.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Synaptic Membranes:

-

Homogenize brain tissue (e.g., cortex or hippocampus from rodents) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet multiple times with a suitable buffer (e.g., Tris-HCl) to remove endogenous ligands. Resuspend the final membrane preparation and determine protein concentration via a Bradford or BCA assay.

-

-

Assay Setup:

-

For GABA-A receptors, use a radiolabeled antagonist like [³H]gabazine or a benzodiazepine site ligand like [³H]flunitrazepam.

-

For NMDA receptors, use a radiolabeled antagonist like [³H]CGP 39653.

-

In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound (e.g., from 1 pM to 100 µM).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled competitor).

-

-

Incubation and Termination:

-

Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific binding) and the Ki (inhibition constant).

-

Data Presentation:

| Compound | Receptor Target | Radioligand | Ki (nM) | Hill Slope |

| This compound | GABA-A | [³H]Gabazine | >10,000 | N/A |

| This compound | NMDA | [³H]CGP 39653 | >10,000 | N/A |

| Bicuculline (Control) | GABA-A | [³H]Gabazine | 150 | -1.0 |

| CGS-19755 (Control) | NMDA | [³H]CGP 39653 | 25 | -1.1 |

| Table 1: Hypothetical data from radioligand binding assays. A high Ki value suggests no direct competitive binding at the orthosteric site. |

Tier 2: Functional Modulation of Receptor Activity

Causality: Even without direct competitive binding, this compound could act as an allosteric modulator, changing the receptor's response to its native ligand. Whole-cell patch-clamp electrophysiology is the ideal technique to measure ion channel function in real-time and determine if this compound potentiates or inhibits GABA- or glutamate-evoked currents.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line stably expressing the receptors of interest (e.g., HEK293 cells transfected with GABA-A or NMDA receptor subunits).

-

Plate cells on glass coverslips suitable for microscopy.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with internal solution.

-

The internal solution should be formulated to isolate the currents of interest (e.g., high chloride for GABA-A currents).

-

-

Achieving Whole-Cell Configuration:

-

Under visual guidance, approach a single neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

-

Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

-

Experimental Protocol:

-

Establish a baseline by applying the agonist (GABA or NMDA/glycine) for a short duration using a fast perfusion system, and record the resulting inward current.

-

Wash the agonist out and allow the cell to recover.

-

Pre-incubate the cell with a known concentration of this compound for 1-2 minutes.

-

Co-apply the agonist and this compound and record the current.

-

Repeat this process for a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation or inhibition caused by this compound at each concentration.

-

Plot the percentage modulation against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).

-

Data Presentation:

| Modulator | Agonist (Concentration) | Effect on Peak Current | EC50 / IC50 (µM) |

| This compound | GABA (1 µM) | Potentiation | 5.2 |

| This compound | NMDA/Glycine (100/10 µM) | Inhibition | 12.8 |

| Diazepam (Control) | GABA (1 µM) | Potentiation | 0.1 |

| 7-CKA (Control) | NMDA/Glycine (100/10 µM) | Inhibition | 0.5 |

| Table 2: Example data from electrophysiology experiments, demonstrating functional modulation. |

Tier 3: Impact on Synaptic Transmission and Network Activity

Causality: Beyond single-cell receptor function, it is crucial to understand how this compound affects synaptic communication and overall network excitability. Techniques like microelectrode array (MEA) recordings can assess changes in spontaneous firing rates and network bursting, providing a systems-level view of this compound's modulatory effects.

Protocol: Microelectrode Array (MEA) Recordings

-

Culture Preparation:

-

Plate primary cortical or hippocampal neurons onto MEA plates, where each well contains a grid of extracellular electrodes.

-

Allow the culture to mature for at least 14 days in vitro until a stable, spontaneously active synaptic network has formed.

-

-

Baseline Recording:

-

Place the MEA plate into the recording system, which maintains physiological temperature and CO₂ levels.

-

Record baseline spontaneous network activity for 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

-

-

Compound Application and Recording:

-

Add this compound directly to the culture medium at the desired final concentration.

-

Record network activity continuously for at least 30-60 minutes post-application to observe acute and sustained effects.

-

To test the involvement of specific receptors, co-apply this compound with a known antagonist (e.g., bicuculline for GABA-A or AP5 for NMDA receptors) and observe if the effect of this compound is blocked.

-

-

Data Analysis:

-

Use MEA analysis software to quantify changes in network parameters over time compared to the baseline recording.

-

A potentiation of GABAergic tone would be expected to decrease the mean firing rate and burst frequency.

-

An inhibition of NMDAergic tone would also be expected to reduce network excitability.

-

The antagonist experiments will help confirm the mechanism of action.

-

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex interactions and experimental procedures.

Conclusion and Future Directions

The evidence pointing to this compound's modulation of GABAergic and NMDAergic pathways is compelling, though still emerging.[1] The experimental framework detailed in this guide provides a systematic approach to confirm and characterize these interactions with high scientific rigor. By progressing from receptor binding to cellular function and network activity, researchers can build a comprehensive profile of this compound's mechanism of action.

Future investigations should aim to:

-

Identify Subunit Specificity: Determine if this compound's modulation is specific to certain GABA-A or NMDA receptor subunit compositions.

-

Investigate In Vivo Relevance: Correlate the in vitro findings with in vivo animal models of sleep, anxiety, or neurodegeneration to validate the physiological and therapeutic relevance.

-

Elucidate Upstream Mechanisms: If the effects are indirect, explore potential upstream targets, such as other G protein-coupled receptors (GPCRs) or signaling kinases that could, in turn, modulate ion channel function.[11][12]

A thorough understanding of how this compound interfaces with the fundamental excitatory and inhibitory systems of the brain will be indispensable for unlocking its full potential as a therapeutic agent.

References

-

Core Peptides. (2025-04-04). This compound (DSIP) Interactions with CNS Neurotransmitters. Core Peptides. [Link]

-

Hilaris Publisher. (2017). Might Combined GABAA Agonists and NMDA Antagonists have a Therapeutic and maybe a Prophylactic Effect in Alzheimer. Journal of Neurology and Neuroscience. [Link]

-

LifeTein. This compound Delta Sleep Inducing Peptide. [Link]

-

Graf MV, Kastin AJ. (1984). Delta-sleep-inducing peptide (DSIP): a review. Neurosci Biobehav Rev. 8(1):83-93. [Link]

-

Frontiers. (2016-06-08). Parkinson's Disease and Neurodegeneration: GABA-Collapse Hypothesis. Frontiers in Neuroscience. [Link]

-

PubMed Central. (2023). NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. [Link]

-

PubMed Central. (2024-03-27). Role of GABA pathway in motor and non-motor symptoms in Parkinson's disease: a bidirectional circuit. [Link]

-

PubMed Central. (2023-08-25). GABA Signaling: Therapeutic Targets for Neurodegenerative and Neurodevelopmental Disorders. [Link]

-

PubMed. (2011). Analysis of GPCR/ion channel interactions. [Link]

-

PubChem. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816. [Link]

-

Wikipedia. Delta-sleep-inducing peptide. [Link]

-

ResearchGate. (2023-08-06). Appreciating the potential for GPCR crosstalk with ion channels. [Link]

Sources

- 1. corepeptides.com [corepeptides.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 4. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]

- 5. lifetein.com [lifetein.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Frontiers | Parkinson's Disease and Neurodegeneration: GABA-Collapse Hypothesis [frontiersin.org]

- 8. Role of GABA pathway in motor and non-motor symptoms in Parkinson's disease: a bidirectional circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA Signaling: Therapeutic Targets for Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of GPCR/ion channel interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of Delta Sleep-inducing Peptide (DSIP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta Sleep-inducing Peptide (DSIP), a naturally occurring nonapeptide, has garnered significant attention beyond its initial role in sleep modulation.[1][2][3] Emerging evidence robustly positions DSIP as a potent modulator of the cellular antioxidant defense system. This technical guide synthesizes the current understanding of DSIP's antioxidant properties, detailing its mechanisms of action, providing validated experimental protocols for its assessment, and discussing its therapeutic potential. In vivo and in vitro studies demonstrate that DSIP mitigates oxidative stress by enhancing the expression and activity of key antioxidant enzymes, reducing lipid peroxidation, and protecting cellular integrity under conditions of oxidative challenge.[1][4][5][6] This guide serves as a comprehensive resource for researchers aiming to investigate and harness the cytoprotective and antioxidant capabilities of DSIP.

Introduction to Delta Sleep-inducing Peptide (DSIP)

First isolated from the cerebral venous blood of rabbits in a state of delta-wave sleep, DSIP is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[2] While its name denotes its sleep-influencing capabilities, particularly in promoting slow-wave sleep, its physiological roles are pleiotropic, extending to stress reduction, normalization of blood pressure, and modulation of hormone levels.[1][3][7] DSIP is found in various central and peripheral tissues, suggesting its involvement in a wide array of regulatory processes.[2][3] The peptide's ability to counteract stress-induced metabolic disturbances has paved the way for investigations into its antioxidant and cytoprotective functions.[8]

The Landscape of Cellular Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[9][10][11] ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism, particularly mitochondrial respiration.[11][12] While essential for signaling at low concentrations, their overproduction can inflict significant damage to vital macromolecules, including lipids, proteins, and DNA, contributing to the pathophysiology of numerous diseases and the aging process.[9][10] The cellular defense against oxidative damage is orchestrated by a network of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), along with non-enzymatic antioxidants.[5][12]

Mechanistic Pillars of DSIP's Antioxidant Activity

The antioxidant capacity of DSIP is not attributed to a single mechanism but rather a multi-faceted approach involving both direct and indirect actions on the cellular redox environment.

Upregulation of Endogenous Antioxidant Enzyme Systems

A primary mechanism of DSIP's protective effect is its ability to bolster the cell's intrinsic antioxidant defenses. Multiple studies in animal models have demonstrated that administration of DSIP leads to a significant increase in the activity and gene expression of key antioxidant enzymes.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): In rats, DSIP administration has been shown to increase the expression of genes encoding for SOD1 and GPx1 in both the brain and blood.[13][14] This is particularly relevant in the context of aging, where the expression of these crucial enzymes naturally declines.[13]

-

Broad-Spectrum Enzyme Activation: Under conditions of cold stress, DSIP administration resulted in elevated activities of not only SOD and GPx but also catalase and glutathione reductase in erythrocytes, liver, and brain tissue.[4][5] This comprehensive enzymatic enhancement provides a robust defense against a surge in ROS.

Inhibition of Lipid Peroxidation

A key indicator of oxidative damage is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular injury. DSIP has been shown to effectively suppress this process. In studies on aging rats, DSIP treatment reduced the levels of malonic dialdehyde (MDA), a prominent marker of lipid peroxidation, in both tissues and plasma.[1][6] This suggests that DSIP helps maintain membrane integrity and function in the face of oxidative challenge.

Mitochondrial Protection and Enhancement of Oxidative Phosphorylation

Mitochondria are the primary source of cellular ROS and are also highly vulnerable to oxidative damage. DSIP has been found to exert a protective effect on these organelles. In vitro experiments on isolated rat brain mitochondria showed that DSIP increased the efficiency of oxidative phosphorylation and enhanced the rate of ATP production.[8] Furthermore, in rats subjected to hypoxia, pretreatment with DSIP prevented the stress-induced decline in mitochondrial respiratory activity, highlighting its role in preserving mitochondrial function under duress.[8][15]

Signaling Pathways and Mechanistic Overview

While the precise receptor for DSIP remains elusive, its downstream effects suggest an interaction with cellular signaling cascades that regulate the expression of antioxidant genes. The observed increase in SOD and GPx gene expression points towards the involvement of transcription factors that respond to cellular stress and redox status, such as Nrf2 (Nuclear factor erythroid 2-related factor 2).

Below is a conceptual diagram illustrating the proposed antioxidant mechanism of DSIP.

Caption: General workflow for in vivo assessment of DSIP.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on DSIP's antioxidant effects.

| Parameter Measured | Animal Model | DSIP Dosage | Key Finding | Reference |

| Gene Expression (SOD1, Gpx1) | Rats (2-24 months) | 100 µg/kg | Increased expression in brain and blood cells. | [13] |

| Enzyme Activity (SOD, CAT, GPx) | Rats (Cold Stress) | 12 µ g/100g | Increased activity in erythrocytes, liver, and brain. | [4][5] |

| Lipid Peroxidation (MDA) | Rats (Aging) | 10 µ g/100g | Suppressed the age-related increase in MDA in tissues and plasma. | [6] |

| Mitochondrial Respiration | Rats (Hypoxia) | 120 µg/kg | Prevented hypoxia-induced reduction in mitochondrial respiratory activity. | [8] |

| Motor Function Recovery | Rats (Focal Stroke) | 120 µg/kg (nasal) | Significantly improved motor performance, linked to antioxidant mechanisms. | [14] |

Therapeutic Implications and Future Directions

The robust antioxidant and cytoprotective properties of DSIP position it as a promising therapeutic candidate for conditions underpinned by oxidative stress. Its ability to bolster endogenous antioxidant systems, rather than acting as a simple scavenger, suggests a more profound and sustained biological effect.

Potential therapeutic avenues include:

-

Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are strongly associated with oxidative damage in the brain. [16]DSIP's ability to protect neurons and enhance antioxidant defenses in the CNS makes it a compelling candidate for further investigation. [14]* Ischemia-Reperfusion Injury: The damage that occurs upon restoration of blood flow to ischemic tissue is largely mediated by a burst of ROS. [14]DSIP's protective effects in stroke and hypoxia models suggest its potential in mitigating this type of injury. [8][14]* Geroprotection: Given that aging is associated with a decline in antioxidant capacity and an increase in oxidative damage, DSIP's demonstrated ability to counteract these age-related changes suggests it may have geroprotective or "anti-aging" potential. [6][10][13] Future research should focus on elucidating the specific molecular targets and signaling pathways of DSIP, including its potential interaction with the Nrf2-ARE pathway. Furthermore, the development of more stable DSIP analogs and novel delivery systems (e.g., intranasal) could enhance its therapeutic efficacy and clinical applicability. [14]

References

-

Khavinson, V. K., et al. (2012). Effect of delta sleep-inducing peptide on the expression of antioxidant enzyme genes in the brain and blood of rats during physiological aging. Bulletin of Experimental Biology and Medicine, 154(1), 105-107. [Link]

-

Healthcare Technology. (2023). Is DSIP An Antioxidant Peptide? Healthcare Technology. [Link]

-

Pashkov, V. M., et al. (2001). [Regulatory effect of delta sleep-inducing peptide on the activity of antioxidant enzymes in erythrocytes and tissues of rats during cold stress]. Ukrainskii biokhimicheskii zhurnal, 73(5), 65-71. [Link]

-

Zhang, S., et al. (2020). Determination of Cellular ROS Levels. Bio-protocol, 10(19), e3771. [Link]

-